Picrasin C

Descripción

Extraction Methodologies

Picrasin C is a quassinoid, a class of highly oxygenated triterpenes known for their bitter taste and found predominantly in the Simaroubaceae family of plants. nih.govsci-hub.st It has been reported in Picrasma quassioides, among other species within this family. nih.govsci-hub.st The isolation of quassinoids, including this compound, typically involves the extraction of plant parts such as bark, stems, or leaves, followed by various separation and purification techniques. spandidos-publications.comresearchgate.netnih.gov Initial extraction often utilizes organic solvents like ethanol or methanol. researchgate.netphcogj.cominnovareacademics.in

Purification of this compound from crude plant extracts is a crucial step to obtain the compound in a pure form for further study. This process commonly employs chromatographic methods due to the complexity of the plant matrix and the structural similarities among different quassinoids.

Chromatographic separation techniques are widely used for the purification of natural products like this compound. These techniques leverage the differential interactions of compounds with a stationary phase and a mobile phase to achieve separation.

High-Performance Liquid Chromatography (HPLC) is a powerful technique frequently employed in the purification of quassinoids, including this compound. HPLC allows for high-resolution separation of compounds in a mixture. Preparative HPLC is particularly useful for isolating larger quantities of purified compounds. oup.comchromatographyonline.com The choice of stationary phase (e.g., C18) and mobile phase (e.g., water-methanol mixtures) is critical for achieving effective separation of this compound from co-eluting compounds. oup.comchromatographyonline.com

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation capabilities of HPLC with the detection and identification power of mass spectrometry. thermofisher.comnih.gov LC-MS is invaluable for monitoring the purification process, identifying this compound based on its molecular weight and fragmentation pattern, and assessing the purity of isolated fractions. thermofisher.comnih.gov Electrospray ionization (ESI) is a common ionization technique used in LC-MS for analyzing polar and non-volatile compounds like quassinoids. thermofisher.comnih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) is typically used for the analysis of volatile or semi-volatile compounds. innovareacademics.inthermofisher.com While this compound is a relatively large triterpenoid, GC-MS might be applied after derivatization to increase its volatility, or it could be used in the analysis of more volatile components present in the same plant extracts. innovareacademics.inthermofisher.com GC-MS provides information on the molecular weight and fragmentation of analytes, aiding in their identification. innovareacademics.inthermofisher.com

Ultra-Performance Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometry (UPLC-QTOF-MS) offers enhanced chromatographic resolution and sensitivity compared to traditional HPLC-MS. rsc.orgnih.govnih.gov UPLC-QTOF-MS allows for faster separations and provides accurate mass measurements, which are essential for the precise identification and characterization of this compound and other compounds in complex mixtures. rsc.orgnih.govpreprints.orgupm.edu.my This technique is particularly useful in metabolomics and phytochemical profiling studies. rsc.orgupm.edu.my

Crystallization is a purification method that can be used to obtain highly pure solid forms of compounds. google.com After initial chromatographic separation, fractions containing this compound can be subjected to crystallization to further enhance purity. google.com This process involves dissolving the compound in a suitable solvent or mixture of solvents and then inducing crystallization by changing temperature, evaporating the solvent, or adding an anti-solvent. jst.go.jp The formation of crystalline solids allows for the separation of the target compound from impurities that remain in the solution. google.com this compound has been reported to be obtained as colorless plates through crystallization. oup.com

This compound is a quassinoid, a type of degraded triterpene, that has been isolated from plants of the Simaroubaceae family, notably Picrasma quassioides mdpi.comresearchgate.net. Its structural elucidation relies heavily on various spectroscopic techniques, providing detailed information about its atomic connectivity and spatial arrangement karary.edu.sd.

Structural Elucidation and Characterization of this compound

The determination of the chemical structure of this compound involves a combination of spectroscopic methods. These techniques provide complementary data that, when analyzed together, allow for the unambiguous assignment of the positions of atoms and functional groups within the molecule.

Spectroscopic Analysis for Structure Determination

Spectroscopic analysis is fundamental to organic structure elucidation. For this compound, Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), particularly High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS), are key techniques employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the signals produced by atomic nuclei in a magnetic field, researchers can deduce the types of atoms present, their local chemical environment, and their connectivity to neighboring atoms globalresearchonline.net.

Proton NMR (¹H-NMR) spectroscopy provides information about the hydrogen atoms in a molecule. The chemical shift (δ) of a proton signal indicates its electronic environment, while the splitting pattern (multiplicity) and coupling constants (J values) reveal the number of neighboring protons emerypharma.com. The integration of a signal is proportional to the number of protons it represents. Analysis of the ¹H-NMR spectrum of this compound allows for the identification of different types of protons (e.g., methyl, methylene, methine, hydroxyl) and their positions relative to electronegative atoms or functional groups.

Carbon-13 NMR (¹³C-NMR) spectroscopy provides information about the carbon atoms in the molecule hmdb.cahmdb.ca. The chemical shift of a carbon signal is particularly sensitive to the hybridization state and the presence of nearby functional groups. Techniques like Distortionless Enhancement by Polarization Transfer (DEPT) can further differentiate between methyl (CH₃), methylene (CH₂), methine (CH), and quaternary (C) carbons emerypharma.com. The ¹³C-NMR spectrum of this compound, often in conjunction with DEPT experiments, helps to account for all carbon atoms in the molecule and assign them to specific structural fragments.

Two-dimensional (2D) NMR techniques are indispensable for establishing connectivity and long-range correlations within complex molecules like quassinoids researchgate.netyoutube.com.

Correlation Spectroscopy (COSY) reveals correlations between protons that are coupled to each other, typically through one or two bonds emerypharma.comresearchgate.net. This helps in tracing proton networks within the molecule.

Heteronuclear Single Quantum Correlation (HSQC) spectroscopy shows correlations between protons and the carbons to which they are directly attached (one-bond correlations) emerypharma.comresearchgate.net. This is crucial for assigning proton signals to their corresponding carbons.

Analysis of the 2D NMR data for this compound allows researchers to build a comprehensive picture of its structure by linking the information obtained from the 1D spectra.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as insights into its fragmentation pattern.

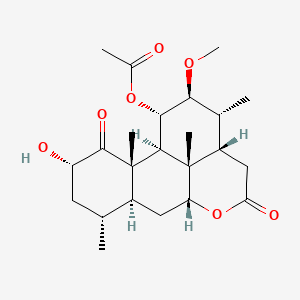

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) is commonly used for the structural characterization of natural products like this compound jstar-research.comresearchgate.net. HRESIMS provides accurate mass measurements, allowing for the determination of the precise molecular formula of the compound nii.ac.jpresearchgate.net. The ionization process in ESI is relatively soft, typically producing protonated or deprotonated molecular ions ([M+H]⁺ or [M-H]⁻) or adducts, which simplifies the determination of the molecular weight. The high resolution allows for the differentiation of compounds with very similar nominal masses. For this compound, HRESIMS data confirms its molecular formula, reported as C₂₃H₃₄O₇ mdpi.comnih.gov.

Detailed spectroscopic data, including chemical shifts and coupling constants from NMR experiments and accurate mass measurements from HRESIMS, are essential for the definitive structural assignment of this compound. While specific, comprehensive spectroscopic data tables for this compound itself were not extensively detailed across the search results, the general application of these techniques to quassinoids and similar natural products is well-documented researchgate.netresearchgate.netresearchgate.netresearchgate.net. Studies on related picrasins and quassinoids demonstrate the typical data types and their interpretation in elucidating these complex structures researchgate.netrsc.orgtandfonline.com.

Here is an example of how spectroscopic data might be presented for a quassinoid, based on the types of data found in the search results for related compounds:

| Position | δ¹H (ppm) | Multiplicity | J (Hz) | δ¹³C (ppm) | COSY | HMBC |

| 1 | x.xx | m | xxx.x | H-2 | C-3, C-5, C-10 | |

| 2 | x.xx | dd | J₁, J₂ | xxx.x | H-1, H-3 | C-4, C-10 |

| ... | ... | ... | ... | ... | ... | ... |

| OCH₃ | x.xx | s | xx.x | - | C-xx (attached carbon) | |

| OCOCH₃ | x.xx | s | xx.x, xxx.x | - | C=O (acetate carbonyl) |

The combination of these spectroscopic techniques allows researchers to piece together the structure of this compound, confirming its tetracyclic quassinoid skeleton and the positions of its various functional groups, including hydroxyl, methoxy, and acetate moieties mdpi.com.

Propiedades

Número CAS |

33804-89-6 |

|---|---|

Fórmula molecular |

C23H34O7 |

Peso molecular |

422.5 g/mol |

Nombre IUPAC |

[(1S,2S,4S,6R,7S,9R,13S,14R,15S,16S,17S)-4-hydroxy-15-methoxy-2,6,14,17-tetramethyl-3,11-dioxo-10-oxatetracyclo[7.7.1.02,7.013,17]heptadecan-16-yl] acetate |

InChI |

InChI=1S/C23H34O7/c1-10-7-15(25)21(27)23(5)13(10)8-16-22(4)14(9-17(26)30-16)11(2)18(28-6)19(20(22)23)29-12(3)24/h10-11,13-16,18-20,25H,7-9H2,1-6H3/t10-,11-,13+,14+,15+,16-,18+,19-,20+,22-,23+/m1/s1 |

Clave InChI |

XTAVFXFXCFHNNF-SEMNJSAISA-N |

SMILES |

CC1CC(C(=O)C2(C1CC3C4(C2C(C(C(C4CC(=O)O3)C)OC)OC(=O)C)C)C)O |

SMILES isomérico |

C[C@@H]1C[C@@H](C(=O)[C@]2([C@H]1C[C@@H]3[C@@]4([C@@H]2[C@@H]([C@H]([C@@H]([C@@H]4CC(=O)O3)C)OC)OC(=O)C)C)C)O |

SMILES canónico |

CC1CC(C(=O)C2(C1CC3C4(C2C(C(C(C4CC(=O)O3)C)OC)OC(=O)C)C)C)O |

Origen del producto |

United States |

Structural Elucidation and Characterization of Picrasin C

Spectroscopic Analysis for Structure Determination

Carbon-13 NMR (¹³C-NMR)

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a valuable tool for identifying the functional groups present in a molecule by measuring the vibrations of its chemical bonds when exposed to infrared radiation. libretexts.orgsavemyexams.com Different functional groups absorb IR radiation at characteristic wavenumbers, providing a unique spectral fingerprint. libretexts.orgsavemyexams.com While specific IR data for Picrasin C were not extensively detailed in the search results, general principles of IR spectroscopy for similar compounds can be applied. Quassinoids, including this compound, typically contain functional groups such as hydroxyl (-OH), carbonyl (C=O, from esters and ketones), and ether (C-O-C) groups. nih.govresearchgate.net

Characteristic IR absorption bands for these functional groups are well-established:

Hydroxyl groups (-OH): Typically show a broad absorption band in the region of 3200-3600 cm⁻¹. libretexts.orgsavemyexams.com

Carbonyl groups (C=O): Appear as strong absorption bands in the range of 1630-1820 cm⁻¹, with the exact position depending on the type of carbonyl (ketone, ester, etc.) and its chemical environment. libretexts.orgsavemyexams.com For instance, ketone carbonyls are often found around 1715 cm⁻¹, while ester carbonyls are typically seen around 1735 cm⁻¹. libretexts.orgsavemyexams.com

Ether groups (C-O-C): Show absorption bands in the range of 1000-1300 cm⁻¹. savemyexams.com

The IR spectrum of this compound would exhibit a combination of these characteristic bands, providing initial clues about the presence of these functional groups within its structure.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule, particularly the presence of conjugated systems and chromophores. technologynetworks.comlibretexts.org UV-Vis spectra typically display absorbance as a function of wavelength. technologynetworks.com The wavelength of maximum absorbance (λmax) and the intensity of the absorption provide insights into the nature of the absorbing species. libretexts.org

Circular Dichroism (CD) and Electronic Circular Dichroism (ECD) Spectroscopy for Absolute Configuration

Circular Dichroism (CD) and Electronic Circular Dichroism (ECD) spectroscopy are powerful techniques used to determine the absolute configuration of chiral molecules. These methods measure the differential absorption of left and right circularly polarized light by a sample. researchgate.net Chiral molecules, like this compound, which contains multiple stereogenic centers, will exhibit a CD or ECD spectrum with characteristic Cotton effects (peaks or troughs) at certain wavelengths, the sign and intensity of which are related to the molecule's three-dimensional structure and absolute stereochemistry.

Computational methods, specifically ECD calculations, are often used in conjunction with experimental CD spectroscopy to determine the absolute configuration of complex natural products like quassinoids. researchgate.net By comparing the experimental CD spectrum with calculated ECD spectra for different possible stereoisomers, the correct absolute configuration can be assigned. researchgate.net While direct experimental CD or ECD data for this compound were not found, the application of ECD calculations has been reported for the structural elucidation of other compounds, including some from Picrasma quassioides, highlighting the relevance of this approach for determining the absolute configuration of quassinoids. researchgate.net

Computational and Genomics-Assisted Approaches

Computational and genomics-assisted approaches play an increasingly important role in the structural elucidation and characterization of natural products, complementing traditional spectroscopic methods.

Genomic Information for Natural Product Structure Elucidation

Genomic information can provide valuable insights into the biosynthetic pathways responsible for producing natural products like this compound. By sequencing and analyzing the genome of the producing organism, such as Picrasma quassioides, researchers can identify the genes encoding the enzymes involved in the biosynthesis of quassinoids. nih.gov This genetic information can help predict the types of compounds an organism can produce and can aid in understanding the structural features of these compounds. mdpi.com

Studies on the chloroplast genome of Picrasma quassioides have provided detailed structural information about its genetic makeup. nih.gov While this specific study focused on the chloroplast genome's structure and evolution, genomic data from the nuclear genome would be more directly relevant to the biosynthesis of secondary metabolites like this compound. Analyzing gene clusters potentially involved in triterpene biosynthesis can provide clues about the enzymatic steps leading to the formation of the complex quassinoid scaffold and its specific modifications, such as hydroxylation, oxidation, and esterification, which are crucial for the final structure of this compound.

In silico Computational Methods in Structural Studies

In silico computational methods, such as molecular docking and density functional theory (DFT) calculations, are powerful tools used in structural studies of natural products. nih.govfrontiersin.orgplos.org These methods can be used to:

Predict the three-dimensional structure of a molecule.

Calculate spectroscopic parameters (e.g., NMR shifts, ECD spectra) for comparison with experimental data. researchgate.net

Evaluate the stability and conformation of different possible isomers.

Study interactions with target proteins to understand potential biological activities, which can indirectly support structural hypotheses. frontiersin.org

Molecular docking studies, for example, have been applied to investigate the interaction of Picrasma quassioides compounds with target proteins, providing insights into their potential mechanisms of action. frontiersin.org DFT calculations can be used to optimize the geometry of a molecule and calculate its electronic properties, which are essential for predicting spectroscopic data like ECD spectra for absolute configuration determination. researchgate.netplos.org These computational approaches, when integrated with experimental data, enhance the accuracy and efficiency of structural elucidation.

Chemometrics and Statistical Analysis for Metabolite Profiling (e.g., PCA, HCA)

Chemometrics and statistical analysis techniques, such as Principal Component Analysis (PCA) and Hierarchical Cluster Analysis (HCA), are valuable for analyzing complex spectroscopic and chromatographic data obtained from metabolite profiling studies. mdpi.com While not directly used for the de novo structural elucidation of a single compound like this compound, these methods are crucial for:

Comparing the metabolite profiles of different plant samples or extracts.

Identifying patterns and variations in compound composition.

Pinpointing potential markers, which could include compounds like this compound, that are characteristic of a particular sample or condition.

Metabolite profiling studies utilizing techniques like LC-MS or GC-MS generate large datasets that require sophisticated statistical analysis to extract meaningful information. mdpi.com PCA can help reduce the dimensionality of the data and visualize the relationships between different samples based on their metabolite profiles. HCA can group similar samples together based on their chemical composition. These methods are particularly useful in the early stages of natural product discovery and characterization, helping to prioritize samples for further isolation and structural elucidation of individual compounds like this compound. mdpi.com

Biosynthesis and Derivatization of Picrasin C

Precursor Analysis and Biosynthetic Pathways

Quassinoids, including Picrasin C, are biosynthesized from triterpenoid precursors. This process involves a series of oxidative degradation and rearrangement steps that transform a C30 triterpene skeleton into the characteristic C18, C19, C20, C22, or C25 quassinoid structures sci-hub.stscielo.br. This compound itself is a C23 quassinoid mdpi.com.

Role in Triterpenoid Biosynthesis

Triterpenoids are a large and diverse group of natural products derived from the cyclization of squalene. They serve as precursors for a wide range of compounds in plants, including steroids and other complex molecules chemrxiv.org. Quassinoids are considered degraded triterpenoids, meaning their biosynthetic pathway branches off from the main triterpenoid route with subsequent loss of carbon atoms and structural modifications sci-hub.stnih.gov. The biogenetic process from C30 triterpenoids to quassinoids involves the removal of one or more methyl groups and a portion of the side chain, along with the formation of characteristic lactone rings sci-hub.st.

Enzymatic Transformations in this compound Formation

While the precise enzymatic steps leading specifically to this compound are not fully elucidated, the general biosynthesis of quassinoids involves various enzymatic transformations. These likely include oxidation, cyclization, and rearrangement reactions catalyzed by enzymes such as cytochrome P450 monooxygenases, reductases, and transferases. The conversion of a C30 triterpenoid precursor, such as (20S)-apotirucallol, involves the loss of terminal carbons and selective oxidation to yield C26 quassinoids, which can then be further modified to C25 quassinoids through the loss of a carbon at C-4 sci-hub.st. This compound, being a C23 quassinoid, would involve further degradation steps from a larger quassinoid intermediate.

Chemical Synthesis and Semi-Synthesis of this compound Analogs

The complex structure of quassinoids presents challenges for total chemical synthesis. However, both total synthesis and semi-synthetic approaches are employed to obtain quassinoids and their analogs.

Synthetic Routes and Methodologies

Total synthesis of quassinoids often involves multi-step convergent or linear strategies to construct the intricate tetracyclic core and introduce the necessary functional groups and stereochemistry nih.govacs.orgacs.org. Methodologies may include various reactions such as annulation, oxidation, reduction, and functional group interconversions. The synthesis of quassinoid analogs can also involve building simplified core structures with appended side chains or modified ring systems ucl.ac.uk.

Derivatization Strategies for Structural Modification

Derivatization strategies are commonly used to modify the structure of natural products, including quassinoids, to improve their properties or explore structure-activity relationships ucl.ac.uk. For this compound, derivatization could involve modifications of hydroxyl groups, ketone functionalities, or the lactone ring. These modifications can be achieved through various chemical reactions such as esterification, etherification, oxidation, reduction, or the introduction of new functional groups jfda-online.comtaylorandfrancis.commdpi.com. Semi-synthesis, which uses naturally occurring quassinoids as starting materials for chemical modification, is a particularly useful approach for generating analogs with targeted structural changes ucl.ac.ukresearchgate.netnih.gov. This can lead to compounds with altered solubility, stability, or biological activity ucl.ac.uk.

Biotransformation Studies of this compound

Biotransformation involves the use of biological systems, such as microorganisms or enzymes, to chemically modify compounds frontiersin.orglongdom.orgmdpi.com. This approach can be valuable for generating novel derivatives that may be difficult to obtain through chemical synthesis frontiersin.orgmdpi.com. While specific biotransformation studies focusing solely on this compound are not extensively detailed in the provided search results, biotransformation has been successfully applied to other natural products, including diterpenes, to introduce specific functionalizations like hydroxylation mdpi.com. This suggests that microbial or enzymatic transformations could potentially be used to produce new this compound derivatives with modified structures. Biotransformation can result in chemically stable compounds with desired pharmacological activity longdom.org.

Advanced Research Methodologies in Picrasin C Studies

Omics Approaches (e.g., Metabolomics Profiling)

Omics approaches, such as metabolomics profiling, are utilized to gain a comprehensive view of the metabolic changes occurring in biological systems in response to compounds like Picrasin C. Metabolomics focuses on the complete set of metabolites within cells, tissues, or organs, offering a snapshot of the cellular metabolic state and reflecting the dynamic interplay of various factors. criver.commdpi.com Metabolite profiling specifically measures the conversion of a compound to its metabolites and intermediates within biological samples. criver.com High-resolution liquid chromatography-mass spectrometry (LC-MS) and LC-MS/MS are primary analytical tools for metabolite identification, providing sensitivity, precision, and structural information. criver.commdpi.com Untargeted metabolomic profiling can reveal metabolic shifts and identify altered metabolites. mdpi.comthno.org

Bioinformatics and Systems Biology Integration

Bioinformatics and systems biology play a crucial role in integrating data obtained from various experimental approaches to understand the complex mechanisms of action of compounds like this compound. Network pharmacology, for instance, can be used to identify potential targets and signaling pathways influenced by active compounds from sources like Picrasma quassioides. nih.gove-century.us This involves identifying targets of active compounds using databases and finding disease-associated targets. nih.gove-century.us Molecular docking is a bioinformatics technique used to predict the binding affinity and interaction modes between compounds and their potential protein targets. nih.govrsc.org Data visualization and mapping analysis are then employed to interpret the results from these integrated approaches. nih.gov

Experimental Validation Techniques

Experimental validation techniques are essential for confirming the biological activities and mechanisms suggested by omics and bioinformatics approaches. These techniques often involve cell-based assays and molecular analyses.

Cell-Based Assays (e.g., MTT, CCK-8 assay)

Cell-based assays are widely used to evaluate the effects of compounds on cell viability, proliferation, and cytotoxicity. The MTT assay is a common colorimetric assay for assessing cell viability. The Cell Counting Kit-8 (CCK-8) assay is another sensitive colorimetric method used for determining the number of viable cells in proliferation and cytotoxicity assays. sigmaaldrich.comtocris.comabcam.comraybiotech.com The CCK-8 assay utilizes the WST-8 reagent, which is reduced by cellular dehydrogenases in viable cells to produce a water-soluble orange formazan dye. sigmaaldrich.comtocris.comabcam.comraybiotech.comyeasenbio.com The amount of formazan produced is directly proportional to the number of living cells, and the absorbance is typically measured at 450 nm. sigmaaldrich.comtocris.comyeasenbio.com CCK-8 is considered more sensitive than MTT and has low cytotoxicity, allowing for longer incubation times. tocris.comabcam.comraybiotech.com These assays help determine the optimal concentrations and incubation times for studying cellular responses. nih.gove-century.usresearchgate.net

Flow Cytometry for Apoptosis Assessment

Flow cytometry is a powerful technique used to assess various cellular processes, including apoptosis (programmed cell death). nih.govsemanticscholar.orgresearchgate.net By staining cells with fluorescent markers that indicate different stages of apoptosis, flow cytometry can quantify the percentage of cells undergoing apoptosis. nih.gov This method is used to support findings from other assays, such as CCK-8, by providing detailed information on cell death pathways. nih.govresearchgate.net

Gene Expression Analysis (e.g., mRNA, Western Blotting)

Gene expression analysis techniques are employed to investigate how compounds influence the levels of specific genes and proteins within cells. Messenger RNA (mRNA) expression levels can be analyzed using techniques like RT-PCR. researchgate.netnih.govrsc.org Western blotting is used to detect and quantify specific proteins in cell lysates, providing insights into protein expression levels and activation states. nih.govsemanticscholar.orgresearchgate.netrsc.orgplos.org These methods help researchers understand the molecular pathways affected by this compound, such as those related to cell proliferation, apoptosis, and inflammation. nih.govresearchgate.net For example, Western blotting has been used to evaluate the expression of core protein targets and signaling pathway-related metabolic enzymes. nih.gov

Enzyme Activity Assays (e.g., GAPDH activity)

Enzyme activity assays are conducted to measure the catalytic activity of specific enzymes in the presence of a compound. These assays can help determine if a compound inhibits or activates an enzyme, providing insights into its biochemical effects. nih.govrsc.orgfao.org For instance, the determination of GAPDH (Glyceraldehyde 3-phosphate dehydrogenase) activity is an example of an enzyme activity assay that can be used to test the properties of extracted compounds. nih.govplos.org Enzyme activity can be assessed using spectrophotometric methods that measure the production or consumption of a substrate or product over time. plos.orgsigmaaldrich.com

Future Directions and Research Gaps

Exploration of Novel Picrasin C Derivatives

The exploration of novel derivatives of this compound represents a significant future direction in research. Quassinoids, as a class, exhibit diverse structural features, and modifications to the core this compound skeleton could lead to compounds with altered or enhanced biological activities, as has been observed with other quassinoids and natural products. researchgate.netresearchgate.netscielo.brtsijournals.com Structure-activity relationship (SAR) studies are crucial in this regard to understand how specific structural moieties influence pharmacological effects. researchgate.net Identifying key functional groups and structural arrangements responsible for observed activities would guide the rational design and synthesis of novel derivatives with improved potency, selectivity, or pharmacokinetic properties. This could involve chemical synthesis or semi-synthesis approaches, starting from isolated this compound or related natural scaffolds.

Comprehensive Understanding of Less-Explored Mechanisms of Action

While some studies hint at potential mechanisms of action for compounds from Picrasma quassioides, the specific molecular targets and pathways modulated by this compound are not yet fully elucidated. nih.govnih.govresearchgate.net Future research needs to delve deeper into the less-explored mechanisms. This includes detailed investigations into its interactions with specific enzymes, receptors, or signaling molecules within relevant biological pathways. For instance, if this compound shows promise in a particular area, such as anti-inflammatory or anti-cancer activity, understanding the precise cascade of events it influences at the cellular and molecular level is paramount. mdpi.comnih.govnih.gov Techniques such as network pharmacology, as applied to P. quassioides extracts, can provide a starting point for identifying potential targets, which then require rigorous experimental validation specifically for this compound. nih.gov

Development of Advanced Analytical and Isolation Techniques

The isolation and purification of natural compounds like this compound can be challenging due to their complex structures and presence in intricate plant matrices. spandidos-publications.com Advancements in analytical and isolation techniques are essential to facilitate research on this compound. This includes the development and optimization of more efficient and scalable methods for isolating this compound from its natural sources. ukm.myresearchgate.net Furthermore, sophisticated analytical techniques, such as advanced chromatography coupled with high-resolution mass spectrometry (LC-MS/MS), can aid in the identification and characterization of this compound, its metabolites, and potential degradation products. researchgate.netmdpi.com These techniques are also vital for quality control and standardization of this compound preparations used in research.

Synergistic Effects with Other Bioactive Compounds

Traditional medicinal uses of Picrasma quassioides often involve complex extracts containing multiple bioactive compounds. mdpi.comnih.govresearchgate.net Investigating the potential synergistic effects of this compound with other compounds present in these extracts or with established therapeutic agents is a critical area for future research. nih.govresearchgate.netresearchgate.netsmolecule.com Understanding how this compound interacts with other phytochemicals could provide insights into the holistic effects observed in traditional medicine and potentially lead to the development of more effective combination therapies. nih.govresearchgate.net Research should explore whether combinations involving this compound exhibit enhanced efficacy or reduced toxicity compared to the individual compounds.

Potential for Synthetic Biology and Bioproduction of this compound

Given the potential interest in this compound, exploring alternative methods of production beyond traditional extraction from plants is a valuable future direction. Synthetic biology and bioproduction approaches could offer sustainable and scalable ways to obtain this compound. This would involve elucidating the biosynthetic pathway of this compound in Picrasma quassioides and then engineering microorganisms or other biological systems to produce the compound. researchgate.net This approach could overcome limitations associated with plant cultivation, extraction yields, and environmental factors, ensuring a consistent and potentially more cost-effective supply of this compound for research and potential development.

Q & A

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.